5-Bromo-1-chloro-2-fluoro-3-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLQFCTDUFKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 1 Chloro 2 Fluoro 3 Methoxybenzene
Classical Approaches to Haloarene Synthesis
General strategies for synthesizing haloarenes form the basis for developing a specific pathway to the target molecule. These methods include electrophilic aromatic substitution, transformations involving diazonium salts, and, less commonly for this type of structure, nucleophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already on the ring. ulethbridge.ca
Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org
Activating Groups : These groups donate electron density to the aromatic ring, increasing its nucleophilicity and accelerating the rate of electrophilic substitution. ulethbridge.ca They typically direct incoming electrophiles to the ortho and para positions. The methoxy (B1213986) group (-OCH₃) is a strong activating group due to its ability to donate a lone pair of electrons via resonance. organicchemistrytutor.comjove.com
Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive towards electrophiles. wikipedia.org Halogens (F, Cl, Br) are an unusual class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can stabilize the reaction intermediate (the arenium ion) through resonance. libretexts.org
The synthesis of a polysubstituted benzene requires a deliberate sequence of reactions to ensure the correct placement of each group. organicchemistrytutor.com For instance, introducing an activating, ortho-, para-directing group first can facilitate subsequent substitutions, whereas introducing a deactivating group can hinder further reactions.
Table 1: Directing Effects of Relevant Substituents in Electrophilic Aromatic Substitution
| Substituent | Chemical Formula | Reactivity Effect | Directing Effect |
|---|---|---|---|
| Methoxy | -OCH₃ | Activating | Ortho, Para |
| Fluoro | -F | Deactivating | Ortho, Para |
| Chloro | -Cl | Deactivating | Ortho, Para |
| Bromo | -Br | Deactivating | Ortho, Para |
The Sandmeyer reaction provides a versatile and regiochemically precise method for introducing halogens onto an aromatic ring. wikipedia.orggeeksforgeeks.org This transformation is particularly useful for synthesizing substitution patterns that are not accessible through direct electrophilic substitution. organic-chemistry.org The reaction proceeds in two main steps:
Diazotization : A primary aromatic amine (an aniline (B41778) derivative) is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form a diazonium salt. geeksforgeeks.org
Substitution : The resulting diazonium salt is then treated with a copper(I) halide (e.g., CuCl or CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with the corresponding halide. wikipedia.org The evolution of nitrogen gas (N₂) drives the reaction to completion.
The mechanism is understood to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, which then abstracts a halogen from a copper(II) species. wikipedia.org This radical-nucleophilic aromatic substitution pathway makes the reaction highly effective. wikipedia.org
Table 2: Common Reagents for Sandmeyer and Related Diazonium Reactions
| Desired Product | Reagent(s) | Reaction Name |
|---|---|---|
| Aryl Chloride | CuCl / HCl | Sandmeyer |
| Aryl Bromide | CuBr / HBr | Sandmeyer |
| Aryl Cyanide | CuCN / KCN | Sandmeyer |
| Aryl Iodide | KI (no copper needed) | Sandmeyer-type |
| Aryl Fluoride | HBF₄ (heat) | Balz-Schiemann |
Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. wikipedia.org Unlike EAS, SNAr reactions require the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org
The reaction proceeds via a two-step addition-elimination mechanism. youtube.com The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub
The methoxy group is an electron-donating group and therefore deactivates the aromatic ring towards classical, thermal SNAr reactions. masterorganicchemistry.com For an SNAr reaction to proceed, the ring must be rendered electrophilic, a condition that is antithetical to the electronic effect of a methoxy group. However, in specific contexts, such as when other powerful activating groups are present or in concerted SNAr pathways, the methoxy group can be displaced. rsc.orgthieme-connect.comnih.gov In some specialized cases, a methoxy group positioned meta to an ester activating group has been shown to accelerate SNAr reactions, suggesting a complex interplay of electronic and potential chelating effects. rsc.org The diphenylphosphinyl group has also been shown to activate a neighboring methoxy group for nucleophilic displacement. elsevierpure.com
Photochemical SNAr provides a route to nucleophilic substitution on aromatic rings that are not activated by strong electron-withdrawing groups. researchgate.net In these reactions, the absorption of light excites the aromatic molecule to a higher electronic state. This excited state can have a significantly different electron distribution compared to the ground state, rendering it susceptible to attack by a nucleophile. This method can enable the substitution of halides on electron-neutral or even electron-rich aromatic rings, expanding the scope of SNAr beyond traditionally activated systems. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Routes
Targeted Synthesis of 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene
A proposed pathway for the target compound could begin with a strategically substituted aniline precursor, using the amino group as a powerful directing group and a handle for the Sandmeyer reaction.
Proposed Synthetic Route:
Step 1: Electrophilic Bromination of 2-fluoro-3-methoxyaniline. The starting material, 2-fluoro-3-methoxyaniline, possesses three substituents. The amino group (-NH₂) is a very strong activating, ortho-, para-director. The methoxy group is also a strong activating ortho-, para-director, while the fluoro group is a deactivating ortho-, para-director. The directing effects of the -NH₂ and -OCH₃ groups are dominant and cooperative, strongly favoring electrophilic attack at the C5 position (para to the amino group and ortho to the methoxy group). Reaction with a brominating agent like Br₂ in a suitable solvent would yield 5-bromo-2-fluoro-3-methoxyaniline.
Step 2: Sandmeyer Reaction. The amino group of 5-bromo-2-fluoro-3-methoxyaniline is then converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl). Subsequent treatment with copper(I) chloride (CuCl) would replace the diazonium group with a chlorine atom, affording the final product, this compound. This final step ensures the specific placement of the chlorine atom at the C1 position, a feat that would be difficult to achieve with controlled electrophilic chlorination due to the complex interplay of the other directing groups.
Table 3: Summary of Proposed Synthesis
| Step | Reaction Type | Starting Material | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution (Bromination) | 2-fluoro-3-methoxyaniline | Br₂ | 5-bromo-2-fluoro-3-methoxyaniline |
This proposed route highlights how classical synthetic methodologies can be strategically combined to achieve the controlled synthesis of a complex, polysubstituted aromatic compound.
Multi-step Convergent and Linear Synthesis Pathways
The synthesis of polysubstituted benzenes like this compound is typically achieved through multi-step processes. rsc.org These processes can be broadly categorized as linear or convergent. A linear synthesis involves the sequential modification of a starting material, adding one functional group at a time until the target molecule is formed. In contrast, a convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the later stages.
For complex aromatic compounds, a linear synthesis approach is common, where electrophilic aromatic substitution (EAS) reactions are primary tools for introducing substituents onto the benzene ring. fiveable.me The success of such a synthesis is highly dependent on the order in which the substituents are introduced. pressbooks.pub This is because the groups already present on the ring exert powerful directing effects, influencing the position of subsequent substitutions. fiveable.meyoutube.comlumenlearning.com Therefore, a retrosynthetic analysis—working backward from the final product—is essential for planning an effective reaction sequence. fiveable.mepressbooks.pub
A plausible linear pathway for synthesizing this compound would involve a carefully planned sequence of halogenation and methoxylation steps. The directing effects of the substituents must be considered at each stage: the methoxy group is a strong ortho-, para-director, while the halogen atoms (F, Cl, Br) are deactivating yet also ortho-, para-directing. fiveable.me The most powerfully activating group on the ring generally controls the position of the next electrophilic attack. youtube.com
Below is a hypothetical linear synthetic pathway, illustrating the strategic introduction of substituents.
| Step | Starting Material | Reaction | Reagents | Product | Rationale |
|---|---|---|---|---|---|
| 1 | 1,2-Difluoro-3-methoxybenzene | Chlorination | Cl₂, AlCl₃ | 1-Chloro-2,3-difluoro-4-methoxybenzene | Initial precursor selection. |
| 2 | 1-Chloro-2,3-difluoro-4-methoxybenzene | Bromination | Br₂, FeBr₃ | 5-Bromo-1-chloro-2,3-difluoro-4-methoxybenzene | The methoxy and fluoro groups direct the bromine to the desired position. |
| 3 | 5-Bromo-1-chloro-2,3-difluoro-4-methoxybenzene | Selective Defluorination/Reduction | Specific reducing agent | This compound | Final step to achieve the target structure. |
Regioselective Halogenation in Polysubstituted Arenes
Regioselective halogenation is a cornerstone of synthesizing polysubstituted arenes, as it allows for the precise placement of halogen atoms on the aromatic ring. nih.gov In the context of this compound, achieving the correct substitution pattern depends on leveraging the directing effects of the substituents already present on the precursor molecule.
The halogenation of benzene and its derivatives is a classic example of electrophilic aromatic substitution. quora.com These reactions typically require a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃, AlBr₃), to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a potent electrophile. quora.comchemguide.co.ukechemi.com The choice of halogenating agent and catalyst is critical for controlling the reaction. For instance, N-bromosuccinimide (NBS) is another reagent used for bromination, often providing high regioselectivity. chemistrysteps.commdpi.com
The position of halogenation is dictated by the electronic properties of the existing groups on the ring. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. fiveable.me Deactivating groups withdraw electron density but, with the exception of halogens, direct to the meta position. Halogens are a unique class: they are deactivating yet direct incoming electrophiles to the ortho and para positions. fiveable.me
In a precursor containing both a methoxy group and halogen atoms, the strongly activating methoxy group will predominantly control the position of the next substitution. Steric hindrance from bulky substituents can also play a role, often favoring substitution at the less sterically crowded para position over the ortho position. fiveable.meyoutube.com For the synthesis of this compound, the bromination step would be directed by the existing chloro, fluoro, and methoxy groups to achieve the desired 1,2,3,5-substitution pattern.
| Halogenation Type | Typical Reagents | Catalyst | Key Considerations |
|---|---|---|---|
| Chlorination | Cl₂ | AlCl₃ or FeCl₃ chemguide.co.ukchemistrysteps.com | Requires a Lewis acid to activate the chlorine molecule. |
| Bromination | Br₂ | AlBr₃ or FeBr₃ quora.comchemguide.co.uk | Iron powder is a common, cheaper alternative that forms FeBr₃ in situ. chemguide.co.uk |
| Bromination | N-Bromosuccinimide (NBS) | Often used without a strong Lewis acid, especially for activated rings. mdpi.com | Can offer higher regioselectivity in certain systems. mdpi.com |
Methoxylation Strategies in Halogenated Precursors
Introducing a methoxy group onto a heavily halogenated benzene ring is a critical step that can be approached through several synthetic strategies. The most common methods involve nucleophilic aromatic substitution (SNAr) or, more frequently, metal-catalyzed cross-coupling reactions. rsc.org
Palladium-catalyzed C–O cross-coupling reactions are a powerful tool for forming aryl ethers, although their application for introducing methoxy groups can present challenges. chemistryviews.org Recent advancements, such as palladium/norbornene cooperative catalysis, have enabled the direct ortho-C–H methoxylation of aryl halides, offering novel routes to complex methyl aryl ethers. nih.govresearchgate.net
A more traditional and widely used approach for the methoxylation of aryl halides is the copper-catalyzed Ullmann condensation. This method typically involves reacting a halogenated precursor with a methoxide (B1231860) source, such as sodium methoxide (NaOMe), in the presence of a copper catalyst. chemistryviews.orggoogle.com Cuprous salts like copper(I) bromide (CuBr) or copper(I) iodide (CuI) are commonly employed. google.comgoogle.com These reactions are often performed at elevated temperatures in polar aprotic solvents. The development of ligands can facilitate the reaction, allowing it to proceed under milder conditions and with greater efficiency. chemistryviews.orggoogle.com
| Strategy | Catalyst System | Methoxylation Source | Typical Conditions | Advantages |
|---|---|---|---|---|
| Copper-Catalyzed Methoxylation (Ullmann Reaction) | Cuprous salts (e.g., CuBr, CuI) chemistryviews.org | Sodium Methoxide (NaOMe) | Elevated temperatures, polar aprotic solvents (e.g., DMF, NMP). chemistryviews.org | Well-established, reliable for many aryl halides. |
| Palladium-Catalyzed C-O Coupling | Palladium complexes (e.g., Pd(OAc)₂) with ligands. | Sodium Methoxide (NaOMe) | Requires careful selection of ligands and reaction conditions. | Can offer high yields and functional group tolerance. |
| Palladium/Norbornene C-H Methoxylation | Palladium catalyst with a norbornene mediator. nih.govresearchgate.net | Specialized N-O reagent. nih.gov | Targets a C-H bond ortho to an existing halide. nih.govresearchgate.net | Innovative approach for direct C-H functionalization. |
Optimization of Reaction Conditions and Yield Enhancement
To develop an economical and industrially viable process for synthesizing this compound, optimization of the reaction conditions is paramount. Key parameters that influence reaction efficiency and product yield include temperature, solvent, reaction time, catalyst choice, catalyst loading, and reagent stoichiometry. google.com
Influence of Temperature, Solvent Systems, and Reaction Time
The interplay between temperature, solvent, and reaction time is crucial for maximizing yield and minimizing side product formation. Halogenation reactions are frequently conducted at or below room temperature to control selectivity. echemi.com In contrast, copper-catalyzed methoxylation reactions may require heating to temperatures below 100°C to achieve a reasonable reaction rate. google.com
The solvent system must be chosen to ensure that all reactants and catalysts are sufficiently soluble. google.com For halogenations, non-polar solvents like dichloromethane (B109758) are common, while methoxylation reactions often utilize polar aprotic solvents such as DMF or DMSO. google.com Reaction time must be optimized to ensure the reaction proceeds to completion without allowing for the degradation of the product. This is typically monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
| Reaction Step | Typical Temperature Range | Common Solvent Systems | General Reaction Time |
|---|---|---|---|
| Electrophilic Halogenation | 0°C to Room Temperature echemi.com | Halogenated hydrocarbons (e.g., CH₂Cl₂), Ethers (e.g., THF) google.com | 1-12 hours |
| Copper-Catalyzed Methoxylation | 80°C to 130°C chemistryviews.orggoogle.com | Polar aprotic solvents (e.g., DMF, DMSO, NMP) chemistryviews.orggoogle.com | 8-24 hours |
Catalyst Selection and Loading Effects
The choice of catalyst is fundamental to the success of many steps in the synthesis of polysubstituted arenes. For electrophilic halogenation, standard Lewis acids like FeCl₃ and AlCl₃ are effective and widely used. quora.com For methoxylation reactions, cuprous salts are the conventional choice, though palladium-based systems are also employed. chemistryviews.orggoogle.com
Catalyst loading, or the amount of catalyst used relative to the starting material, is a critical variable to optimize. A lower catalyst loading is economically and environmentally preferable. google.com However, insufficient catalyst can lead to slow or incomplete reactions. The optimal loading balances reaction efficiency with cost and ease of purification. For instance, some modern methoxylation procedures have been optimized to use catalyst loadings as low as 5 mol%. google.com
| Reaction Step | Catalyst of Choice | Typical Loading (mol%) | Key Function |
|---|---|---|---|
| Chlorination | AlCl₃ or FeCl₃ quora.comchemistrysteps.com | 5-10 mol% or stoichiometric | Activates Cl₂ to generate the electrophile. |
| Bromination | FeBr₃ quora.comchemguide.co.uk | Catalytic amounts | Polarizes the Br-Br bond to facilitate electrophilic attack. |
| Methoxylation | CuBr or other Cu(I) salts chemistryviews.orggoogle.com | 5-20 mol% | Facilitates the C-O bond formation in the Ullmann reaction. |
Stoichiometry of Reagents and Addition Control
The molar ratio, or stoichiometry, of the reactants must be precisely controlled to maximize the formation of the desired product and prevent unwanted side reactions, such as poly-halogenation. While starting materials are often reacted in equimolar amounts, using a slight excess of one reagent can sometimes be advantageous to ensure the complete consumption of a more valuable substrate. google.com
The rate at which reagents are added can also be a critical factor, particularly for highly exothermic reactions or when a reactive intermediate is formed. For example, in diazotization reactions that can be precursors to Sandmeyer reactions (a method to introduce halogens or other groups), slow, dropwise addition of one reagent to another is a common technique to control the reaction temperature and minimize the decomposition of the unstable diazonium salt intermediate. google.com This level of control is essential for achieving high yields and a clean reaction profile.
Modern and Sustainable Synthetic Approaches
Green Chemistry Principles in Haloarene Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edu. The synthesis of complex haloarenes can be made more sustainable by adhering to the 12 Principles of Green Chemistry, which provide a framework for chemists to minimize the environmental and health impacts of their work gctlc.org.
Key principles particularly relevant to haloarene synthesis include:
Prevention : It is better to prevent waste than to treat it after it has been created yale.eduacs.org. This involves designing synthetic routes with high selectivity and yield to minimize byproduct formation.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product yale.eduacs.org. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which inherently generate waste.
Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity yale.edu. This encourages replacing toxic halogenating agents or solvents with safer alternatives.
Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times, minimizing waste yale.eduacs.org.
The following table summarizes the 12 principles that guide the development of sustainable synthetic protocols.
| Principle No. | Principle Name | Core Concept |
|---|---|---|
| 1 | Prevention | Prevent waste generation rather than cleaning it up. |
| 2 | Atom Economy | Maximize the incorporation of reactant atoms into the final product. |
| 3 | Less Hazardous Chemical Syntheses | Use and generate substances with minimal toxicity. |
| 4 | Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. |
| 5 | Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. |
| 6 | Design for Energy Efficiency | Minimize energy requirements; conduct syntheses at ambient temperature and pressure. |
| 7 | Use of Renewable Feedstocks | Use renewable rather than depleting raw materials. |
| 8 | Reduce Derivatives | Avoid unnecessary derivatization (e.g., protecting groups) to reduce steps and waste. |
| 9 | Catalysis | Use catalytic reagents over stoichiometric ones. |
| 10 | Design for Degradation | Design products to break down into innocuous substances after use. |
| 11 | Real-time Analysis for Pollution Prevention | Develop analytical methods to monitor and control for hazardous substance formation in real-time. |
| 12 | Inherently Safer Chemistry for Accident Prevention | Choose substances and forms of substances that minimize the potential for chemical accidents. |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technology that aligns with the principles of green chemistry, particularly the design for energy efficiency nih.gov. Unlike conventional heating where heat is transferred inefficiently from an external source, microwave irradiation provides direct, volumetric heating to the reactants beilstein-journals.org. This is achieved through the interaction of the microwave's electric field with polar molecules or ions in the reaction mixture, leading to rapid and uniform temperature increases.
The primary advantages of using microwave-assisted protocols for the synthesis of molecules like this compound include:
Drastically Reduced Reaction Times : Reactions that take hours under conventional reflux can often be completed in minutes nih.govyoutube.com.
Improved Yields and Purity : The rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher yields youtube.com.
Enhanced Reaction Control : Modern microwave reactors allow for precise control over temperature and pressure, improving reproducibility.
The following table compares conventional heating with microwave-assisted synthesis.
| Parameter | Conventional Heating (e.g., Oil Bath) | Microwave-Assisted Heating |
|---|---|---|
| Heating Mechanism | Conduction and convection; inefficient transfer from vessel walls. | Direct interaction with polar molecules/ions; rapid, volumetric heating. |
| Reaction Time | Hours to days. | Seconds to minutes. |
| Temperature Control | Less precise, potential for hotspots. | Highly precise with internal fiber-optic or IR sensors. |
| Energy Efficiency | Low, significant energy lost to the environment. | High, energy is focused directly into the reaction medium. |
| Yield & Purity | Often lower due to prolonged heating and side reactions. | Generally higher with reduced byproduct formation. |
Transition-Metal-Free Methodologies
While transition-metal catalysis (particularly with palladium) is a cornerstone of modern synthesis for forming C-C and C-X bonds, concerns about the cost, toxicity, and environmental impact of these metals have spurred the development of transition-metal-free alternatives researchgate.net. These methods offer greener and more cost-effective pathways for synthesizing complex aromatic compounds.
One prominent strategy involves homolytic aromatic substitution (HAS), where aryl radicals are generated and react with other aromatic systems. For instance, reactions of aryl halides with strong bases like potassium tert-butoxide (KOtBu), sometimes under microwave irradiation, can proceed without a transition-metal catalyst acs.orgscispace.com. Another approach utilizes hypervalent iodine reagents, such as diaryliodonium salts, which can serve as electrophilic arylating agents under mild, metal-free conditions to functionalize C-H bonds nih.gov. The development of these methodologies is crucial for reducing reliance on heavy metals in the synthesis of pharmaceuticals and fine chemicals.
Decarboxylative Halogenation as a Precursor Strategy
Decarboxylative halogenation is a powerful and versatile method for introducing halogens onto an aromatic ring by replacing a carboxylic acid group nih.govacs.org. This strategy provides a valuable alternative to direct electrophilic halogenation, which can suffer from poor regioselectivity, especially in highly substituted systems. By starting with a substituted benzoic acid precursor, the halogen can be installed with perfect regiochemical control.
The process involves the conversion of a carboxylic acid to the corresponding aryl halide with the extrusion of carbon dioxide nih.govacs.org. Modern variations of this reaction, often referred to as Hunsdiecker-type reactions, have been developed using various reagents and catalysts that are more efficient and less toxic than traditional methods. For example, methods using N-halosuccinimides (NBS, NCS, NIS) in the presence of a catalyst can efficiently achieve bromination, chlorination, and iodination osti.gov. This approach is particularly useful for synthesizing compounds like this compound, as the required precursor, 5-chloro-4-fluoro-3-methoxybenzoic acid, can be prepared and then subjected to decarboxylative bromination to install the bromo group at the desired position. This strategy offers high yields and avoids the selectivity issues inherent in direct halogenation of the polysubstituted ring nih.govacs.org. Recent advances have even demonstrated catalytic systems capable of decarboxylative chlorination and fluorination osti.gov.
Chemical Reactivity and Transformation Pathways of 5 Bromo 1 Chloro 2 Fluoro 3 Methoxybenzene
Halogen-Directed Reactivity
The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—on the benzene (B151609) ring provides multiple sites for chemical modification. The inherent differences in the bond strengths and electronic effects of these halogens allow for selective transformations under specific reaction conditions.
While aromatic nucleophilic substitution (SNAr) reactions on electron-rich benzene rings are generally challenging, the electron-withdrawing nature of the halogens can facilitate such transformations, particularly under harsh conditions or when the ring is further activated by other electron-withdrawing groups. In the case of 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene, the relative reactivity of the halogens towards nucleophilic displacement is expected to follow the general trend of I > Br > Cl > F, which is inverse to their electronegativity. However, the position of the halogen and the nature of the nucleophile and reaction conditions play a crucial role.
It is plausible that under forcing conditions with strong nucleophiles, the bromine atom would be the most susceptible to displacement. The fluorine atom, despite being the most electronegative, forms the strongest bond with the carbon atom of the benzene ring and is generally the least likely to be displaced.
| Nucleophile | Reagent/Conditions | Expected Major Product |
| Hydroxide | NaOH, high temperature, high pressure | 5-Chloro-4-fluoro-3-methoxyphenol |
| Alkoxide | NaOR, polar aprotic solvent (e.g., DMF, DMSO) | 5-Alkoxy-1-chloro-2-fluoro-3-methoxybenzene |
| Amine | R₂NH, strong base, high temperature | N,N-Dialkyl-5-chloro-4-fluoro-3-methoxyaniline |
Table 1: Illustrative Nucleophilic Displacement Reactions
The selective reduction of one halogen in the presence of others is a valuable synthetic tool. In polyhalogenated aromatic compounds, the ease of reduction generally follows the order I > Br > Cl > F. Therefore, in this compound, the carbon-bromine bond is the most likely to undergo reductive cleavage.
Catalytic hydrogenation is a common method for such transformations. For instance, using a palladium catalyst with a hydrogen source can selectively remove the bromine atom.
Specific reduction studies on this compound are not extensively documented. The table below provides representative conditions for the selective reduction of an aryl bromide in the presence of other halogens.
| Reducing Agent/System | Target Halogen | Expected Product |
| H₂, Pd/C, base (e.g., NEt₃) | Bromine | 1-Chloro-2-fluoro-3-methoxybenzene |
| Zn, AcOH | Bromine | 1-Chloro-2-fluoro-3-methoxybenzene |
| NaBH₄, PdCl₂(dppf) | Bromine | 1-Chloro-2-fluoro-3-methoxybenzene |
Table 2: Representative Reduction Reactions of Halogen Substituents
Methoxy (B1213986) Group Influenced Reactivity
The methoxy group (-OCH₃) is a powerful electron-donating group that significantly influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions.
The methoxy group is a strong ortho, para-director. wikipedia.org In this compound, the positions ortho and para to the methoxy group are C2, C4, and C6. The C2 position is already substituted with a fluorine atom. The C6 position is sterically hindered by the adjacent chlorine atom at C1. Therefore, the most likely position for electrophilic attack is the C4 position. The halogens are deactivating groups and also have directing effects (ortho, para), but the directing effect of the powerful activating methoxy group is expected to dominate. pressbooks.pub
Detailed electrophilic substitution studies on this specific molecule are not widely available. The following table outlines potential electrophilic aromatic substitution reactions and the predicted major isomer based on the directing effects of the substituents.
| Electrophilic Reaction | Reagent/Conditions | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 5-Bromo-1-chloro-2-fluoro-3-methoxy-4-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 4,5-Dibromo-1-chloro-2-fluoro-3-methoxybenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(5-Bromo-1-chloro-2-fluoro-3-methoxyphenyl)ethan-1-one |
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-halogen bonds in this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective coupling reactions. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl. libretexts.org Thus, the C-Br bond is the most likely site for cross-coupling.
Common cross-coupling reactions include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.orgwikipedia.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively form a new bond at the C5 position. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst with a suitable phosphine (B1218219) ligand would likely facilitate the reaction of an arylboronic acid at the C-Br position. organic-chemistry.org Similarly, in a Buchwald-Hartwig amination, an amine could be coupled at the same position. wikipedia.orgorganic-chemistry.org
While specific cross-coupling data for this compound is scarce, the table below presents plausible conditions for selective cross-coupling at the C-Br bond based on known methodologies for similar polyhalogenated aromatic compounds.
| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand/Base | Expected Product |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-1-chloro-2-fluoro-3-methoxybenzene |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, NEt₃ | 5-Alkenyl-1-chloro-2-fluoro-3-methoxybenzene |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Dialkylamino)-1-chloro-2-fluoro-3-methoxybenzene |
Table 4: Plausible Transition Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species, catalyzed by a palladium complex. libretexts.orgharvard.edu This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents. organic-chemistry.org In the context of this compound, the distinct reactivity of the bromine and chlorine atoms allows for chemoselective coupling. Generally, the carbon-bromine bond is more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, making it the preferred site for initial coupling. libretexts.orgillinois.edu
The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium center, is a critical and often rate-determining part of the cycle. researchgate.net Two main pathways for transmetalation have been proposed and investigated. researchgate.netresearchgate.net
The Boronate Pathway: In this pathway, the organoboron compound, typically a boronic acid, reacts with a base to form a more nucleophilic boronate species. This activated boronate then reacts with the palladium(II) halide complex formed after oxidative addition. organic-chemistry.orgresearchgate.net
The Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to generate a palladium hydroxido or alkoxido complex. This complex then undergoes transmetalation with the neutral organoboron species. researchgate.net
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The initial reaction where the Pd(0) catalyst inserts into the aryl-halide bond. libretexts.org | Aryl-Pd(II)-Halide Complex |
| Transmetalation | Transfer of the organic group from the boron reagent to the palladium complex. researchgate.net | Diaryl-Pd(II) Complex |
| Reductive Elimination | The final step where the new C-C bond is formed, regenerating the Pd(0) catalyst. libretexts.org | Biaryl Product and Pd(0) |
The Suzuki-Miyaura coupling is renowned for its broad substrate scope and tolerance of a wide array of functional groups. researchgate.netresearchgate.net This is particularly advantageous when working with highly functionalized molecules like this compound. The reaction can be performed in the presence of various groups, including ethers, esters, and other halogens, without them interfering with the coupling process. nih.govnih.gov The development of sophisticated phosphine ligands has been instrumental in expanding the substrate scope to include less reactive aryl chlorides and sterically hindered substrates. rsc.org The choice of catalyst system, including the palladium source and the ligand, is crucial for achieving high yields and selectivity, especially in challenging couplings. nih.govrsc.org
Other Palladium-Catalyzed Arylation Reactions (e.g., C-H Arylation)
Beyond the Suzuki-Miyaura coupling, palladium catalysts are employed in other important arylation reactions, such as direct C-H arylation. This method offers a more atom-economical approach by directly coupling an aryl halide with a C-H bond of another aromatic compound, avoiding the need for pre-functionalized organometallic reagents. researchgate.netchemrxiv.org For a substrate like this compound, direct C-H arylation could be used to introduce another aryl group, again with the potential for selectivity between the C-Br and C-Cl bonds. nih.gov The site-selectivity in these reactions is often directed by the electronic and steric properties of the substrates and can be controlled by the choice of ligands and reaction conditions. researchgate.netkobe-u.ac.jp
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the coupling of an aryl halide with an amine. In the case of this compound, this reaction would enable the introduction of an amino group, selectively at the bromine-bearing position under appropriate conditions. chemspider.com The reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand and a base. nih.gov The choice of ligand is critical for the success of the reaction, influencing both the rate and the scope of compatible substrates.
Ullmann and Wurtz-Fittig Coupling for Biphenyl (B1667301) Synthesis
The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls, involving the copper-mediated coupling of two aryl halide molecules. byjus.comoperachem.com While effective, this reaction often requires harsh conditions, such as high temperatures. organic-chemistry.org An unsymmetrical reaction can be achieved if one of the reactants is used in excess. byjus.com For this compound, an Ullmann-type coupling could potentially be used to form a biphenyl derivative, though palladium-catalyzed methods are now generally preferred due to their milder conditions and higher yields. byjus.com
The Wurtz-Fittig reaction is an extension of the Wurtz reaction, where an aryl halide reacts with an alkyl halide and sodium metal to form a substituted aromatic compound. This reaction is less commonly used for the synthesis of biaryls from two different aryl halides due to the formation of multiple side products.
Derivatization and Further Functionalization Strategies
Introduction of Additional Functionalities onto the Aromatic Ring
The structure of this compound allows for the introduction of a variety of functional groups onto the aromatic ring through several key reaction types. These transformations are crucial for the synthesis of more complex molecules, often as intermediates in the preparation of pharmaceuticals and agrochemicals.
One of the most common transformations for bromo-substituted aromatic compounds is metal-halogen exchange, typically using organolithium reagents like n-butyllithium or Grignard reagents such as isopropylmagnesium chloride. This reaction selectively replaces the bromine atom with a metal, creating a highly reactive organometallic intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce new functionalities. For instance, reaction with carbon dioxide (CO2) followed by an acidic workup would yield the corresponding benzoic acid. Other electrophiles such as aldehydes, ketones, and esters can be used to form alcohols and other carbon-carbon bonds. The choice of the organometallic reagent and reaction conditions, including the solvent and temperature, is critical to ensure high yields and prevent side reactions, such as the formation of benzyne (B1209423) intermediates.
Another powerful method for functionalizing the C-Br bond is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, utilizes a palladium catalyst to couple the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a new carbon-carbon bond. This reaction is highly versatile and tolerates a wide range of functional groups. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable base. These cross-coupling reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
While the bromine atom is the most reactive site for many of these transformations, the other positions on the ring can also be functionalized, typically through electrophilic aromatic substitution (EAS). The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.
| Reaction Type | Reagents | Functional Group Introduced |
| Metal-Halogen Exchange | n-BuLi, i-PrMgCl, then E+ | Various (e.g., -COOH, -CH(OH)R) |
| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid/ester, Base | Aryl, Alkyl, etc. |
| Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | Amino group |
| Electrophilic Aromatic Sub. | Electrophile, Lewis/Brønsted acid | Nitro, Acyl, etc. |
Regiochemical Control and Selectivity in Aromatic Transformations
The regiochemical outcome of reactions on this compound is dictated by the electronic and steric properties of the substituents. The methoxy group (-OCH3) is a strong electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the halogens (Br, Cl, F) are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.
In electrophilic aromatic substitution reactions, the position of the incoming electrophile is determined by the net directing effect of all substituents. The powerful ortho-, para-directing influence of the methoxy group will strongly activate the positions ortho and para to it. However, the positions ortho to the methoxy group are already substituted (with fluorine and chlorine). Therefore, the para position relative to the methoxy group (C6) is the most likely site for electrophilic attack, provided it is sterically accessible.
In nucleophilic aromatic substitution (SNAr) reactions, the roles are reversed. These reactions are favored by the presence of strong electron-withdrawing groups ortho or para to a leaving group. In this compound, the fluorine and chlorine atoms are potential leaving groups. The presence of other halogens and the methoxy group will influence the electron density at these positions, thereby affecting their reactivity towards nucleophiles. The fluorine atom, being the most electronegative, can activate the ring for nucleophilic attack.
Metal-halogen exchange reactions typically occur at the most reactive halogen-carbon bond. In this molecule, the C-Br bond is significantly more reactive towards organolithium and Grignard reagents than the C-Cl and C-F bonds. Therefore, lithiation or Grignard formation will occur selectively at the C5 position. Studies on related polyhalogenated aromatic compounds have shown that regioselective metal-halogen exchange is a reliable method for functionalizing a specific position.
| Substituent | Electronic Effect | Directing Effect (EAS) |
| -OCH3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Ortho, Para-directing (activating) |
| -F | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para-directing (deactivating) |
| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para-directing (deactivating) |
| -Br | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para-directing (deactivating) |
Mechanistic Aspects of Aromatic Transformations
The mechanisms of the transformations involving this compound are well-established for the general classes of reactions.
Electrophilic Aromatic Substitution (EAS) proceeds via a two-step mechanism. First, the aromatic ring's π-electrons attack an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial and is enhanced by electron-donating groups. The directing effects of the substituents on the target molecule will determine which positional isomer of the arenium ion is most stable, thus dictating the regioselectivity. In the second step, a base removes a proton from the sp3-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring.
Nucleophilic Aromatic Substitution (SNAr) typically follows a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group (like a halogen), forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. The negative charge in this intermediate is delocalized and is stabilized by electron-withdrawing groups at the ortho and para positions. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For this compound, the fluorine or chlorine atoms could potentially act as leaving groups, and the rate of substitution would be influenced by the ability of the other substituents to stabilize the Meisenheimer complex. An alternative, though less common, mechanism for nucleophilic aromatic substitution is the elimination-addition (benzyne) mechanism, which involves the formation of a highly reactive benzyne intermediate.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, proceed through a catalytic cycle that generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex to form a palladium(II) species. This is often the rate-determining step. Next, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. Finally, the reductive elimination step involves the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst, which can then enter another catalytic cycle.
Metal-halogen exchange with organolithium reagents is believed to proceed via an ate-complex intermediate. The nucleophilic alkyl group of the organolithium reagent attacks the bromine atom, forming a transient hypervalent bromine species, which then collapses to form the aryllithium and the alkyl bromide. The regioselectivity is governed by the relative stability of the resulting carbanion, which is influenced by the inductive and resonance effects of the other substituents on the ring.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed for a comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the two aromatic protons are influenced by the electronic effects of the surrounding halogen and methoxy substituents. The electron-withdrawing nature of the bromine, chlorine, and fluorine atoms will generally shift the aromatic proton signals to a lower field (higher ppm values) compared to unsubstituted benzene (B151609) (δ 7.34 ppm).
The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically between δ 3.5 and 4.0 ppm, due to their attachment to an oxygen atom which is deshielding. chemicalbook.com The two aromatic protons, being non-equivalent, will each produce a distinct signal. Their splitting patterns will be complex due to coupling with each other (meta-coupling, J ≈ 2-3 Hz) and with the adjacent fluorine atom. This H-F coupling is expected to be in the range of J ≈ 6-10 Hz for ortho coupling and J ≈ 0-3 Hz for meta coupling.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |
| Ar-H (at C4) | 7.2 - 7.5 | Doublet of doublets (dd) | J(H-H) ≈ 2-3, J(H-F) ≈ 6-10 |
| Ar-H (at C6) | 7.0 - 7.3 | Doublet of doublets (dd) | J(H-H) ≈ 2-3, J(H-F) ≈ 0-3 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six aromatic carbons and the single methoxy carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.
The carbon atom directly bonded to the fluorine (C2) will exhibit a large C-F coupling constant. The carbons bonded to the electron-withdrawing halogens (C1, C2, and C5) will be deshielded and appear at lower fields. Conversely, the carbon attached to the electron-donating methoxy group (C3) will be shielded and appear at a higher field. The methoxy carbon itself will resonate in the typical range for such functional groups.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-Cl) | 125 - 135 |
| C2 (-F) | 150 - 160 (doublet, ¹JCF) |
| C3 (-OCH₃) | 145 - 155 |
| C4 | 115 - 125 |
| C5 (-Br) | 110 - 120 |
| C6 | 120 - 130 |
| -OCH₃ | 55 - 65 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectral Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine will be influenced by the other substituents on the ring. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.
Elucidation of Regioisomers and Purity Assessment
NMR spectroscopy is a powerful tool for distinguishing between regioisomers, which are compounds with the same molecular formula but different arrangements of substituents on the aromatic ring. uni.luoxinst.com For example, the regioisomers of this compound would have different substitution patterns, leading to unique ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts, and particularly the coupling constants (J-values) in the ¹H NMR spectrum are highly diagnostic for determining the substitution pattern. vscht.cz For instance, ortho, meta, and para relationships between protons result in characteristic coupling constants.
Furthermore, NMR spectroscopy is an excellent method for assessing the purity of a sample. The presence of impurities, including regioisomers or starting materials, can be detected by the appearance of extra signals in the NMR spectrum. The integration of these signals can be used to quantify the level of impurity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide even more detailed structural information and aid in the unambiguous assignment of all signals, further confirming the structure and purity of the target compound. oxinst.com
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. These include the aromatic C-H stretching, aromatic C=C stretching, C-O stretching of the methoxy group, and the stretching vibrations of the carbon-halogen bonds.
The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. libretexts.org The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group will give rise to strong absorptions. The C-X (halogen) stretching vibrations occur at lower wavenumbers, and their positions are dependent on the mass of the halogen atom.
Predicted FTIR Absorption Bands:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C-H Stretch (in -OCH₃) | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-O Asymmetric Stretch | 1275 - 1200 | Strong |
| C-O Symmetric Stretch | 1075 - 1020 | Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-Cl Stretch | 850 - 550 | Strong |
| C-Br Stretch | 690 - 515 | Strong |
| C-H Out-of-plane Bending | 900 - 675 | Strong |
Raman Spectroscopy
Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint based on the inelastic scattering of monochromatic light. For this compound, the Raman spectrum is characterized by distinct peaks corresponding to the vibrations of its specific functional groups and the substituted benzene ring.
Key vibrational modes expected in the Raman spectrum include C-H stretching of the aromatic ring and the methoxy group, C-C stretching vibrations within the benzene ring, and the characteristic vibrations of the C-Br, C-Cl, C-F, and C-O bonds. The positions of these bands are sensitive to the electronic effects and steric interactions of the various substituents. While detailed experimental Raman spectra for this specific compound are not widely published, analysis is typically based on characteristic group frequencies and comparison with similar halogenated anisole (B1667542) derivatives.
Correlation of Experimental and Theoretical Vibrational Frequencies
To achieve a precise assignment of the vibrational modes observed in experimental spectra (both IR and Raman), theoretical calculations based on Density Functional Theory (DFT) are often employed. google.com Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are used to calculate the optimized molecular structure and its theoretical vibrational frequencies.
A correlation between the computed frequencies and the experimental Raman and IR data allows for a more confident assignment of complex spectral features. google.com Theoretical calculations can help distinguish between fundamental vibrations, overtones, and combination bands, and elucidate the influence of the methoxy group's orientation and its interaction with the adjacent halogen substituents on the vibrational landscape of the molecule. For related molecules, a good agreement is generally found between the scaled theoretical frequencies and the experimental observations. google.com
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is C₇H₅BrClFO.
HRMS analysis provides an exact mass measurement of the molecular ion, which can be compared to the theoretically calculated mass. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to their natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This distinctive pattern, along with the high-accuracy mass measurement of the monoisotopic peak, serves as definitive evidence for the compound's molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Theoretical Mass Data for C₇H₅BrClFO
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrClFO |
| Molecular Weight | 239.47 g/mol |
| Monoisotopic Mass | 237.91963 Da |
This table presents theoretical values. Experimental HRMS data would provide a measured exact mass with a small ppm error.
Chromatographic-Mass Spectrometric Techniques (LC-MS, GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them. The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. Given its molecular weight, this compound is amenable to analysis by both techniques.
These methods are particularly useful in monitoring the progress of a chemical reaction or assessing the purity of the synthesized compound. For instance, in syntheses where this compound is an intermediate, LC-MS can be used to track its formation and the consumption of reactants. Standard LC-MS conditions often involve reverse-phase chromatography with columns like C18, using mobile phases such as acetonitrile (B52724) and water with additives like formic acid or ammonia (B1221849) to ensure good ionization. The mass spectrometer then provides mass data for each separated component, allowing for their identification and quantification.
X-ray Diffraction (XRD) Crystallography
Determination of Solid-State Molecular Structure
Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a detailed model of the crystal lattice, providing precise information on bond lengths, bond angles, and intermolecular interactions.
For this compound, an XRD analysis would reveal:
The exact conformation of the molecule, including the orientation of the methoxy group relative to the benzene ring and its substituents.
Precise measurements of the C-Br, C-Cl, C-F, and C-O bond lengths and the C-C-C bond angles within the aromatic ring, showing any distortions from ideal geometry.
The packing of molecules in the crystal lattice, highlighting any significant intermolecular forces such as halogen bonding or dipole-dipole interactions.
While specific crystallographic data for this compound is not available in public databases, studies on similar halogenated aromatic compounds have utilized XRD to provide such foundational structural information.
General Principles of Hirshfeld Analysis for Related Halogenated Aromatic Compounds
To illustrate the insights that would be sought for this compound, we can consider findings from studies on other halogenated benzene derivatives. Hirshfeld surface analysis, coupled with 2D fingerprint plots, allows for the quantification of different types of intermolecular contacts.
Hydrogen-Hydrogen (H···H) contacts: Often representing a significant portion of the surface, indicating van der Waals forces.
Halogen-Hydrogen (X···H) contacts: These can be indicative of weak hydrogen bonds.
Halogen-Halogen (X···X) contacts: These interactions are of particular interest in understanding the role of halogens in directing crystal packing.
Other contacts: Interactions involving other atoms like oxygen (O···H, O···C) can also play a crucial role. uni.lu
The 2D fingerprint plots derived from the Hirshfeld surface provide a visual summary of these interactions. The distribution and shape of the points on the plot can identify the presence of specific types of contacts, such as the characteristic "wings" that appear for C-H···π interactions. uni.lu
A hypothetical Hirshfeld analysis for this compound would aim to quantify the contributions of Br···H, Cl···H, F···H, H···H, C···H, and other potential intermolecular contacts. This would provide a detailed understanding of how the interplay of these forces governs the three-dimensional arrangement of the molecules in the solid state. The relative contributions of these interactions would be presented in a data table, similar to the example below for a different compound.
Table 1: Hypothetical Relative Contributions of Intermolecular Contacts for a Halogenated Benzene Derivative from Hirshfeld Surface Analysis.
| Interaction Type | Contribution (%) |
| H···H | 35.0 |
| Br···H | 15.5 |
| Cl···H | 12.0 |
| F···H | 8.5 |
| C···H | 18.0 |
| O···H | 5.0 |
| Other | 6.0 |
Note: The data in this table is hypothetical and serves only to illustrate the type of information a Hirshfeld analysis would provide. No such data is currently available for this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule, its stability, and its vibrational properties. These calculations seek to solve the Schrödinger equation for the given molecular system.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) stands as a primary method for the geometry optimization of molecular structures. This approach is favored for its balance of computational cost and accuracy. DFT calculations determine the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For related compounds, such as bromo-dimethoxybenzaldehydes, DFT has been successfully used to obtain optimized geometries that show good agreement with experimental data from X-ray diffraction. scielo.br The process involves iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule.
Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP)
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules. For instance, in studies of bromo-dimethoxybenzaldehydes, the CAM-B3LYP functional was used with a 6-311++G(d,p) basis set to provide detailed information on their electronic properties. scielo.br The basis set, such as the Pople-style 6-311++G(d,p), defines the set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets generally provide more accurate results but at a higher computational expense.
Electronic Structure Analysis
Beyond molecular geometry, computational methods can elucidate the electronic landscape of a molecule, which is key to understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. In the theoretical investigation of similar bromo-dimethoxybenzaldehydes, the analysis of frontier molecular orbitals was a key component of the study. scielo.br
Table 1: Hypothetical Frontier Molecular Orbital Energies
This table is for illustrative purposes, as specific data for 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene is not available in the searched literature.
| Parameter | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| Energy Gap (ΔE) | - |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface as different colors. Typically, red regions indicate negative electrostatic potential, associated with electron-rich areas and susceptibility to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas denote regions of intermediate potential. For related bromo-dimethoxybenzaldehydes, MEP maps have been used to predict their physicochemical properties. scielo.br
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation, delocalization of electron density, and the stability arising from these intramolecular interactions. This analysis can quantify the energy of these interactions, offering a deeper understanding of the molecule's electronic stability. For example, NBO analysis has been employed to examine the stability of intermolecular interactions in similar compounds. scielo.br
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 6-bromo-2,3-dimethoxybenzaldehyde |
| 5-bromo-2,3-dimethoxybenzaldehyde |
Spectroscopic Property Prediction
The vibrational spectrum of this compound can be theoretically predicted using computational methods, most commonly DFT with basis sets such as 6-311++G(d,p). nih.gov These calculations provide the frequencies and intensities of the fundamental vibrational modes. While experimental data for this specific molecule is scarce, theoretical predictions offer valuable insights into its structural characteristics. The calculated vibrational modes can be assigned to specific functional groups and types of atomic motion (e.g., stretching, bending, and torsion).
Key predicted vibrational frequencies would include:
C-H stretching vibrations of the aromatic ring, typically appearing in the 3100-3000 cm⁻¹ region.
C-C stretching vibrations within the benzene (B151609) ring, expected in the 1600-1400 cm⁻¹ range.
C-O stretching vibrations of the methoxy (B1213986) group, with asymmetric and symmetric stretches anticipated around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
C-F, C-Cl, and C-Br stretching vibrations , which are expected at lower frequencies, typically in the 1200-500 cm⁻¹ region. The exact positions would depend on the coupling with other vibrations.
Out-of-plane C-H bending vibrations , which are characteristic of the substitution pattern on the benzene ring and typically appear below 900 cm⁻¹.
A potential energy distribution (PED) analysis can be employed to provide a detailed assignment of each calculated vibrational mode. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C-H Bending | 1300 - 1000 |
| C-C Ring Stretch | 1600 - 1400 |
| C-O (Methoxy) Stretch | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| C-F Stretch | 1250 - 1000 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 680 - 515 |
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful tool for the theoretical prediction of NMR chemical shifts (¹³C and ¹H). researchgate.net This approach allows for the simulation of the NMR spectrum, providing valuable data for structure elucidation.
For this compound, the predicted ¹H NMR spectrum would show a singlet for the methoxy protons and likely two doublets or a more complex multiplet for the two aromatic protons, with chemical shifts influenced by the surrounding substituents. The electron-donating methoxy group would tend to shift ortho and para protons upfield, while the halogens would have a deshielding effect.
The ¹³C NMR spectrum would show seven distinct signals. The chemical shifts of the carbon atoms in the benzene ring are highly sensitive to the nature of the substituents. The carbon attached to the methoxy group would be significantly shielded, while the carbons bonded to the halogens would be deshielded. The GIAO calculations would provide precise predictions for each carbon atom, aiding in the assignment of the experimental spectrum.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. wikipedia.org By computing the energies of the excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. The presence of the methoxy group and the halogens will act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The TD-DFT calculations would allow for the assignment of the observed absorption bands to specific electronic transitions between molecular orbitals.
Reaction Mechanism Studies (Theoretical)
Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the elucidation of reaction pathways and the characterization of transition states. For this compound, a key reaction type of interest is nucleophilic aromatic substitution (SₙAr). libretexts.org
The benzene ring in this molecule is substituted with both an activating group (methoxy) and deactivating groups (halogens). The halogens, being good leaving groups and electron-withdrawing, facilitate SₙAr reactions. A theoretical study would involve modeling the reaction of this compound with a nucleophile.
The reaction pathway would be mapped by locating the transition state for the initial nucleophilic attack on the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent transition state for the departure of the leaving group (one of the halogens) would also be determined. The relative activation energies for substitution at the different halogen-bearing carbon atoms could be calculated to predict the regioselectivity of the reaction. These calculations would provide a detailed, atomistic understanding of the reaction mechanism that would be difficult to obtain through experimental means alone.
Theoretical Prediction of Regioselectivity
In the absence of direct experimental data for the electrophilic substitution of this compound, computational chemistry offers a powerful tool for predicting the regioselectivity of such reactions. The primary approach involves analyzing the electronic properties of the substituted benzene ring to determine the most likely sites for electrophilic attack. This prediction is based on the cumulative electronic effects of the four substituents: bromo, chloro, fluoro, and methoxy groups.
The regioselectivity of electrophilic aromatic substitution is governed by the ability of the substituents to donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards electrophiles, and directing the incoming electrophile to specific positions (ortho, meta, or para).
The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. vaia.comorganicchemistrytutor.com This is due to its ability to donate electron density to the ring through resonance, which particularly increases the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com Conversely, the halogen substituents (bromo, chloro, and fluoro) are deactivating groups due to their inductive electron-withdrawing effect. latech.eduopenstax.org However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate (the arenium ion) formed during ortho and para attack. openstax.orgmasterorganicchemistry.com
In the case of this compound, the positions on the aromatic ring are influenced by these competing effects. The two available positions for substitution are C4 and C6. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -OCH₃ | C3 | Activating (Resonance) | Ortho, Para |
| -F | C2 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | Ortho, Para |
| -Cl | C1 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | Ortho, Para |
| -Br | C5 | Deactivating (Inductive), Ortho, Para-directing (Resonance) | Ortho, Para |
The methoxy group at C3 strongly directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). The fluorine at C2 directs to its ortho (C1 and C3) and para (C5) positions. The chlorine at C1 directs to its ortho (C2 and C6) and para (C4) positions. The bromine at C5 directs to its ortho (C4 and C6) and para (C2) positions.
Considering the positions available for substitution (C4 and C6), the directing effects can be analyzed as follows:
Position C4: This position is ortho to the methoxy group, para to the chlorine atom, and ortho to the bromine atom.
Position C6: This position is para to the methoxy group, ortho to the chlorine atom, and ortho to the bromine atom.
Computational methods like the RegioSQM (Regioselectivity by Semi-empirical Quantum Mechanics) can provide a more quantitative prediction. nih.govrsc.org RegioSQM calculates the proton affinity of each aromatic carbon atom, with the lowest free energy for protonation indicating the most nucleophilic and therefore most reactive site for electrophilic attack. nih.govfiveable.me While a specific RegioSQM analysis for this compound is not publicly available, the principles of the method suggest that the position with the greatest stabilization from the combined electronic effects of the substituents would be favored. Generally, the powerful para-directing effect of the methoxy group would strongly favor substitution at C6. However, steric hindrance from the adjacent bromine atom at C5 might slightly disfavor this position. Conversely, substitution at C4 is directed by the methoxy, chlorine, and bromine groups. A detailed computational analysis would be required to definitively determine the preferred site of electrophilic attack.
Consideration of Solvent Effects in Computational Modeling
The inclusion of solvent effects in computational models is crucial for accurately predicting reaction outcomes, as solvents can significantly influence the stability of reactants, transition states, and products. latech.edu For a molecule like this compound, with its multiple polar C-X bonds, the choice of solvent can impact the predicted regioselectivity of electrophilic aromatic substitution. Computational chemistry employs two main types of solvent models: implicit and explicit. wikipedia.orgfiveable.meacs.org
Implicit Solvent Models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgnumberanalytics.comuni-muenchen.de This approach is computationally efficient and provides a good representation of the bulk electrostatic effects of the solvent on the solute. researchgate.net For the electrophilic substitution of this compound, using a PCM would account for how a polar or nonpolar solvent stabilizes or destabilizes the charge buildup in the arenium ion intermediate at different positions. For instance, a polar solvent would be expected to better stabilize the more polarized transition state, potentially altering the activation energies for attack at C4 versus C6.
Explicit Solvent Models involve representing individual solvent molecules in the calculation. fiveable.me This method is computationally more demanding but allows for the detailed modeling of specific solute-solvent interactions, such as hydrogen bonding. acs.org While there are no hydrogen bond donors on this compound, specific interactions between the solvent and the lone pairs of the halogen and oxygen atoms could still play a role in the reaction pathway.
The following table summarizes the key characteristics of these two modeling approaches:
| Solvent Model | Description | Advantages | Limitations |
|---|---|---|---|
| Implicit (e.g., PCM) | Solvent is treated as a continuous dielectric medium. wikipedia.orgnumberanalytics.com | Computationally efficient; good for bulk solvent effects. researchgate.net | Does not account for specific solute-solvent interactions like hydrogen bonding. wikipedia.org |
| Explicit | Individual solvent molecules are included in the calculation. fiveable.me | Allows for detailed analysis of specific interactions. fiveable.me | Computationally expensive; requires extensive sampling of solvent configurations. acs.org |
For predicting the regioselectivity of reactions involving this compound, a hybrid approach, where a few explicit solvent molecules are placed at key interaction sites within an implicit solvent environment, could provide a balance between computational cost and accuracy. This would allow for the modeling of both the general dielectric effect of the solvent and any specific, short-range interactions that might influence the reaction's outcome.
Role As a Synthetic Intermediate and Precursor Chemistry
Strategic Utility in the Synthesis of Polysubstituted Aromatic Systems
The strategic placement of the bromo, chloro, fluoro, and methoxy (B1213986) groups on the benzene (B151609) ring allows for selective and sequential transformations, which is a cornerstone of modern organic synthesis for creating highly substituted aromatic systems. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl vs. C-F) is particularly advantageous. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which in turn is more reactive than the C-F bond. This hierarchy enables chemists to perform sequential couplings at different positions on the aromatic ring.
The methoxy group, being an ortho, para-director and an activating group, influences the regioselectivity of potential electrophilic aromatic substitution reactions, should they be employed. However, the primary utility of this compound lies in the selective functionalization of its halogenated positions.
Precursors for Complex Aryl Building Blocks
5-Bromo-1-chloro-2-fluoro-3-methoxybenzene is a precursor for a variety of more complex aryl building blocks. Each of its functional groups can be transformed to introduce new functionalities. For instance, the bromo and chloro groups are ideal handles for the introduction of carbon, nitrogen, and oxygen nucleophiles through transition metal-catalyzed cross-coupling reactions. This allows for the construction of intricate molecular frameworks that are often found in pharmaceuticals and materials science. The fluorine atom, while generally less reactive in cross-coupling, can participate in nucleophilic aromatic substitution (SNAAr) reactions, especially when activated by electron-withdrawing groups or under specific reaction conditions.
Enabling Diverse Chemical Scaffolds in Organic Synthesis
The unique substitution pattern of this compound provides a template for the synthesis of a wide array of chemical scaffolds, including important classes of compounds such as biphenyl (B1667301) derivatives and other heterocyclic and carbocyclic systems.
Biphenyl scaffolds are prevalent in many biologically active molecules and functional materials. The bromine and chlorine atoms in this compound are amenable to a variety of cross-coupling reactions to form biaryl linkages. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful tool for this purpose. Due to the higher reactivity of the C-Br bond, a selective Suzuki-Miyaura coupling can be anticipated at the 5-position. Subsequent coupling at the 1-position (C-Cl) would allow for the synthesis of unsymmetrical terphenyl or other complex biaryl systems.
A review of the synthesis of biphenyl derivatives highlights the importance of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in modern organic synthesis. google.com While specific examples utilizing this compound are not explicitly detailed in the reviewed literature, the principles governing these reactions are well-established for similar bromo- and chloro-substituted aromatic compounds.
Beyond biphenyls, this versatile building block can be used to construct a variety of other cyclic systems. The halogen substituents can serve as anchor points for intramolecular cyclization reactions to form fused ring systems. For example, after a cross-coupling reaction to introduce a side chain with a suitable nucleophile, an intramolecular nucleophilic aromatic substitution could lead to the formation of a heterocyclic ring.
Industrial and Laboratory Scale Synthesis Considerations for Downstream Applications
The synthesis of polysubstituted benzenes like this compound on an industrial scale presents several challenges. A patent for the preparation of the related compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, highlights some of these considerations. nih.gov The process involves a multi-step synthesis starting from a substituted aniline (B41778), proceeding through diazotization and a Sandmeyer-type reaction. nih.gov
For large-scale production, factors such as the cost and availability of starting materials, the efficiency and selectivity of each synthetic step, and the ease of purification are critical. The use of hazardous reagents, such as hexamethylphosphoric triamide (HMPA), which is carcinogenic, is a significant concern and necessitates the development of safer alternatives. nih.gov Purification by methods like silica (B1680970) gel chromatography can be difficult and costly to implement on a large scale, making the development of processes that yield high-purity products directly from the reaction mixture highly desirable. nih.gov Therefore, the objective in an industrial setting is to develop an economical and scalable manufacturing process. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-chloro-1-fluoro-3-methoxybenzene | sigmaaldrich.com |
| Molecular Formula | C₇H₅BrClFO | sigmaaldrich.com |
| Molecular Weight | 239.47 g/mol | sigmaaldrich.com |
| CAS Number | 1261216-28-7 | |
| Physical Form | Solid | |
| Purity (Typical) | 97% | |
| Storage | Sealed in dry, room temperature |
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products | Notes |
| Bromo (C5) | Suzuki-Miyaura Coupling | Biphenyl derivatives | Higher reactivity than C-Cl allows for selective coupling. |
| Chloro (C1) | Suzuki-Miyaura Coupling | Biphenyl derivatives | Can be coupled after selective reaction at the C-Br bond. |
| Fluoro (C2) | Nucleophilic Aromatic Substitution (SNAAr) | Substituted anilines, ethers, etc. | Generally requires harsh conditions or an activating group. |
| Methoxy (C3) | Ether Cleavage | Phenol (B47542) derivative | Unlocks further functionalization possibilities at the oxygen atom. |
Emerging Trends and Future Directions in Substituted Haloarene Research
Development of Novel and Highly Efficient Synthetic Routes
The traditional synthesis of substituted arenes often relies on classical electrophilic aromatic substitution (EAS), which can suffer from limitations in regioselectivity and substrate scope. The pursuit of greater efficiency and molecular diversity has led to the development of powerful new synthetic strategies.
A significant advancement is the rise of organocatalytic benzannulation , a method that constructs the aromatic ring from acyclic precursors. nih.govrsc.org This strategy offers a versatile and efficient route to polysubstituted arenes under mild conditions, often with excellent control over the final substitution pattern. nih.govrsc.org Unlike traditional methods that modify a pre-existing ring, benzannulation builds the core structure, providing flexible access to diverse arene architectures. nih.gov Organocatalytic approaches, utilizing catalysts based on amines, phosphines, or N-heterocyclic carbenes, avoid the use of transition metals, which can be a significant advantage. rsc.org
Alongside benzannulation, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for arene functionalization. mdpi.com Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, using haloarenes as key building blocks. scirp.orgorganic-chemistry.org Recent advances have expanded the scope of these reactions, enabling the coupling of a wider range of partners, including alkyl, alkenyl, and alkynyl groups, and the use of more accessible coupling partners like acylsilanes and amides. scirp.orgmdpi.com The development of highly active catalyst systems, including those based on palladium and nickel nanoparticles, has improved reaction efficiency, allowing for lower catalyst loadings and milder reaction conditions. mdpi.comnih.gov
Advancements in Regioselective and Chemoselective Functionalization
Controlling the precise location (regioselectivity) and type (chemoselectivity) of functionalization on a multi-substituted ring like 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene is a formidable challenge. The inherent electronic and steric properties of the existing substituents often lead to mixtures of products.
A powerful strategy to overcome this is Directed ortho-Metalation (DoM) . This technique employs a Directed Metalation Group (DMG) on the aromatic ring, which chelates to an organolithium reagent. wikipedia.org This interaction increases the acidity of the proton at the adjacent (ortho) position, allowing for its selective removal. organic-chemistry.org The resulting aryllithium intermediate can then react with a wide variety of electrophiles, installing a new functional group exclusively at the ortho position. wikipedia.org Groups like amides, carbamates, and even methoxy (B1213986) groups can act as DMGs, providing a highly predictable method for regioselective functionalization that is often impossible to achieve with standard electrophilic substitution. wikipedia.orgorganic-chemistry.orgnih.gov
Furthermore, the dearomatization-rearomatization strategy has emerged as a versatile method for the chemo- and regioselective dual functionalization of phenols and anilines. researchgate.net This approach involves converting the aromatic starting material into a non-aromatic cyclohexadienone intermediate, which has multiple reactive sites. researchgate.net This allows for the controlled, simultaneous introduction of two different functional groups, offering a rapid pathway to complex, multi-functional aromatic molecules. researchgate.net Modern palladium-catalyzed methods also allow for regioselective halogenation of C-H bonds using N-halosuccinimides as oxidants, providing products that are often complementary to those from conventional EAS reactions. organic-chemistry.org
Integration of Computational Design and Machine Learning in Synthetic Planning
Beyond route planning, computational tools are also being developed to predict the outcomes of specific reactions with high accuracy. For instance, the RegioSQM method is a computational tool designed to predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.orgrsc.org By calculating the proton affinity of each aromatic carbon atom, the tool can identify the most likely site of reaction. rsc.orgsemanticscholar.org Newer versions have incorporated machine learning and can now account for different tautomeric forms of a molecule, leading to prediction success rates of over 90%. nih.gov Such tools are invaluable for guiding synthetic planning and minimizing trial-and-error experimentation in the lab. rsc.orgsemanticscholar.org
Sustainable and Green Chemical Approaches for Haloarene Production
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. The synthesis of haloarenes is no exception, with a strong focus on developing sustainable and green production methods.
A key area of development is in greener halogenation protocols . Traditional methods often use hazardous molecular halogens and chlorinated solvents. rsc.orgtaylorfrancis.com Modern approaches focus on using safer halogenating agents, such as N-halosuccinimides, in combination with more benign solvents. rsc.orgnih.gov Researchers are also exploring oxidative halogenation systems that use simple halide salts (e.g., HBr) with a clean oxidant like hydrogen peroxide, which generates only water as a byproduct. researchgate.netrsc.org These methods reduce waste and avoid the use of toxic reagents. rsc.org
Photocatalysis is emerging as a powerful sustainable synthesis paradigm. acs.org By using light to drive chemical reactions, photocatalytic methods can often proceed under mild, ambient conditions, reducing energy consumption. acs.org These reactions frequently operate via single-electron transfer (SET) mechanisms, enabling unique reactivity pathways that are difficult to access with traditional thermal methods. acs.orgacs.org This has been applied to C-H amination of arenes and in novel cross-coupling strategies. acs.orgchemrxiv.org
Another transformative technology is flow chemistry , where reactions are performed in a continuously flowing stream rather than in a conventional batch reactor. organic-chemistry.org This technology offers superior control over reaction parameters like temperature and mixing, leading to higher yields and better reproducibility. organic-chemistry.org Crucially, flow reactors enhance safety, especially when dealing with highly exothermic or hazardous reactions, by minimizing the volume of reactive material at any given moment. rsc.orgacs.org This approach is ideal for generating and using unstable intermediates in-situ and allows for the seamless integration of multiple reaction and purification steps into a single, automated process, a concept known as "telescoped synthesis". acs.orgyoutube.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-1-chloro-2-fluoro-3-methoxybenzene, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a substituted benzene precursor (e.g., 3-methoxy-2-fluorophenol). Introduce bromine via electrophilic substitution using Br₂ in the presence of FeBr₃. Optimize temperature (0–25°C) to minimize polybromination .
- Step 2 : Chlorinate the brominated intermediate using Cl₂ or SO₂Cl₂. Control regioselectivity by leveraging the directing effects of the methoxy (-OCH₃) and fluorine groups (meta/para-directing). Monitor reaction progress with TLC .
- Yield Optimization : Use anhydrous solvents (e.g., DCM) to suppress side reactions. Purity (≥95%) can be achieved via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Analytical Workflow :
- NMR : Assign peaks using - and -NMR. The methoxy group (~δ 3.8 ppm in ) and aromatic protons (split by fluorine coupling) are critical markers. Compare with PubChem data for similar halogenated aromatics .
- Mass Spectrometry : Confirm molecular weight (MW = 239.47 g/mol) via ESI-MS. Look for isotopic patterns (Br/Cl) .
- Purity Assessment : Use HPLC (C18 column, MeOH/H₂O mobile phase) to detect impurities (<5%) .
Q. What are the stability considerations for storing and handling this compound?
- Storage Protocol :
- Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the methoxy group .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may include dehalogenated or oxidized derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization (e.g., Suzuki coupling)?
- Mechanistic Analysis :
- Steric Effects : The bulky methoxy group at position 3 hinders electrophilic attack at adjacent positions.
- Electronic Effects : Fluorine (strong -I effect) deactivates the ring, directing coupling reactions to the less hindered position (e.g., para to bromine). Computational modeling (DFT, Gaussian 16) predicts electron density distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura) .
- Case Study : Compare coupling yields with 5-bromo-1-chloro-3-fluoro-2-methylbenzene (methyl vs. methoxy substituent) to isolate steric contributions .
Q. How can researchers resolve contradictions in reactivity data between similar halogenated aromatics?
- Data Reconciliation Framework :
- Step 1 : Cross-validate experimental conditions (e.g., solvent polarity, catalyst loading) with literature. For example, discrepancies in chlorination rates may arise from trace moisture .
- Step 2 : Perform controlled competition experiments between analogs (e.g., 5-bromo-1,3-dichloro-2-fluorobenzene vs. target compound) to isolate substituent effects .
- Step 3 : Use multivariate regression to model substituent parameters (Hammett σ, Taft steric constants) against reactivity outcomes .
Q. What computational tools are recommended for predicting spectroscopic properties or reaction pathways?
- Computational Strategy :
- Software : Use Gaussian 16 or ORCA for geometry optimization and NMR chemical shift prediction (GIAO method). Compare with experimental data from PubChem .
- Reaction Pathways : Simulate free energy profiles (DFT, B3LYP/6-311+G**) for halogen displacement reactions. Validate with kinetic isotope effect (KIE) studies .
Q. How can this compound serve as a building block in drug discovery, particularly for CNS or antimicrobial agents?
- Application Design :
- Step 1 : Screen for bioactivity using a fragment-based library. The halogen-rich scaffold enhances binding to hydrophobic pockets (e.g., bacterial enzymes or neurotransmitter receptors) .
- Step 2 : Modify the methoxy group to improve pharmacokinetics (e.g., replace with -OH for solubility or -CF₃ for metabolic stability). Track ADMET properties using SwissADME .
- Case Study : Analogous compounds (e.g., 5-bromo-2-chlorobenzoic acid derivatives) show promise as kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
